1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the rearrangement and reaction of various precursors. For instance, the synthesis of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines is achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding up to 70% of the desired products . Similarly, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds . These methods suggest that the compound of interest could potentially be synthesized through similar pathways involving the formation of pyridazine rings and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires careful analysis. The papers describe the structures of synthesized compounds being established through analytical and spectral data, including infrared, ultraviolet, nuclear magnetic resonance, and mass spectral evidence . These techniques would likely be applicable in determining the molecular structure of "1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide" as well.
Chemical Reactions Analysis
The papers detail a variety of chemical reactions that heterocyclic compounds can undergo. For example, thieno[2,3-b]pyridine derivatives can react with hydrazine hydrate and formamide to yield different derivatives . Similarly, the reaction of ethyl α-diazo-β-oxo-5-(4-chloro-2-methylthiopyrimidine) propionate with hydrazine hydrate leads to the formation of pyrimido[4,5-c]pyridazine derivatives . These reactions indicate the reactivity of the pyridazine ring and the potential for further functionalization of the compound .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide," they do provide information on similar compounds. The properties of these compounds are often inferred from their molecular structure and the functional groups present. For example, the presence of a pyridazine ring can influence the compound's stability, reactivity, and potential biological activity . The physical properties such as solubility, melting point, and boiling point can be estimated based on the molecular structure and known properties of similar compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of new heterocyclic compounds, including pyrimidines, pyridazines, and their derivatives. For example, Farag et al. (2008) explored the synthesis of new pyrimidine derivatives with potential antimicrobial properties, highlighting the versatility of related compounds in synthesizing diverse heterocyclic frameworks (Farag, Kheder, & Mabkhot, 2008). Similarly, Gad-Elkareem et al. (2011) focused on synthesizing thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, demonstrating the compound's role in creating structures with potential antimicrobial activity (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Potential Anticancer Agents
The structure's utility extends to the synthesis of potential anticancer agents. Temple et al. (1987) described the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, indicating that derivatives of such compounds, including 1,2-dihydropyrido[3,4-b]pyrazines, are mitotic inhibitors with significant antitumor activity (Temple, Rose, Comber, & Rener, 1987).
Enzymatic Activity Enhancement
Research into the enzymatic activity of pyrazolopyrimidinyl keto-esters, closely related to the compound , has shown potential in increasing the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose into glucose. This suggests that derivatives of "1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide" might have applications in enhancing enzymatic processes, as demonstrated by the work of Mohamed Abd and Gawaad Awas (2008) (Abd & Awas, 2008).
Antimicrobial and Antimycobacterial Activities
Compounds synthesized from "1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide" have been evaluated for their antimicrobial and antimycobacterial activities. Sidhaye et al. (2011) synthesized nicotinic acid hydrazide derivatives, showcasing their potential in combating microbial infections (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
Antioxidant Activity
Zaki et al. (2017) investigated the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, finding that some newly synthesized pyrrolyl selenolopyridine compounds, akin to the discussed compound, showed remarkable antioxidant activity. This highlights the compound's potential role in synthesizing antioxidants (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
properties
IUPAC Name |
1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-17-12(18)7-6-11(16-17)13(19)15-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULWBUUTJFYTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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